Cas no 92404-70-1 (3-bromofuro3,2-cpyridine)

3-bromofuro3,2-cpyridine 化学的及び物理的性質
名前と識別子
-
- Furo[3,2-c]pyridine, 3-bromo-
- 2-c]pyridine
- 3-Bromo-furo[3,2-c]pyridine
- 3-bromofuro[3,2-c]pyridine
- EN300-256079
- SCHEMBL16742968
- CS-0087976
- InChI=1/C7H4BrNO/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4
- 92404-70-1
- DTXSID00348914
- DB-252408
- G73918
- 3-bromofuro3,2-cpyridine
-
- MDL: MFCD19687766
- インチ: InChI=1S/C7H4BrNO/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H
- InChIKey: NGAUYIAIKJKRLN-UHFFFAOYSA-N
- ほほえんだ: C1=CN=CC2=C1OC=C2Br
計算された属性
- せいみつぶんしりょう: 196.94800
- どういたいしつりょう: 196.94763g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- PSA: 26.03000
- LogP: 2.59030
3-bromofuro3,2-cpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-256079-0.1g |
3-bromofuro[3,2-c]pyridine |
92404-70-1 | 95% | 0.1g |
$386.0 | 2024-06-19 | |
Enamine | EN300-256079-0.05g |
3-bromofuro[3,2-c]pyridine |
92404-70-1 | 95% | 0.05g |
$259.0 | 2024-06-19 | |
Chemenu | CM336600-1g |
3-Bromofuro[3,2-c]pyridine |
92404-70-1 | 95%+ | 1g |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | D373650-1g |
3-BROMOFURO[3,2-C]PYRIDINE |
92404-70-1 | 95% | 1g |
$1500 | 2024-08-03 | |
TRC | B613505-5mg |
3-bromofuro[3,2-c]pyridine |
92404-70-1 | 5mg |
$ 70.00 | 2022-06-07 | ||
Enamine | EN300-256079-2.5g |
3-bromofuro[3,2-c]pyridine |
92404-70-1 | 95% | 2.5g |
$2185.0 | 2024-06-19 | |
Enamine | EN300-256079-0.25g |
3-bromofuro[3,2-c]pyridine |
92404-70-1 | 95% | 0.25g |
$552.0 | 2024-06-19 | |
Enamine | EN300-256079-1.0g |
3-bromofuro[3,2-c]pyridine |
92404-70-1 | 95% | 1.0g |
$1113.0 | 2024-06-19 | |
A2B Chem LLC | AC88318-1g |
Furo[3,2-c]pyridine, 3-bromo- |
92404-70-1 | 95% | 1g |
$1207.00 | 2024-07-18 | |
A2B Chem LLC | AC88318-5g |
Furo[3,2-c]pyridine, 3-bromo- |
92404-70-1 | 95% | 5g |
$3437.00 | 2024-07-18 |
3-bromofuro3,2-cpyridine 関連文献
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
3-bromofuro3,2-cpyridineに関する追加情報
Recent Advances in the Study of 3-Bromofuro[3,2-c]pyridine (CAS: 92404-70-1) and Its Applications in Chemical Biology and Pharmaceutical Research
3-Bromofuro[3,2-c]pyridine (CAS: 92404-70-1) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by a fused furan and pyridine ring system with a bromine substituent, serves as a versatile building block for the synthesis of various biologically active molecules. Recent studies have explored its utility in the development of kinase inhibitors, antimicrobial agents, and other therapeutic candidates, highlighting its importance in modern pharmaceutical research.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 3-bromofuro[3,2-c]pyridine as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized palladium-catalyzed cross-coupling reactions to functionalize the bromine position, enabling the introduction of diverse pharmacophores. The resulting compounds exhibited potent inhibitory activity against BTK, a target implicated in autoimmune diseases and B-cell malignancies, with IC50 values in the low nanomolar range. This work underscores the compound's role in addressing unmet medical needs in oncology and immunology.
In addition to its applications in kinase inhibitor development, 3-bromofuro[3,2-c]pyridine has been investigated for its antimicrobial properties. A recent Bioorganic & Medicinal Chemistry Letters publication (2024) reported the synthesis and evaluation of a series of derivatives bearing this scaffold against multidrug-resistant bacterial strains. The lead compound, featuring a morpholine substitution at the 3-position, displayed broad-spectrum activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with a MIC of 2 µg/mL. Molecular docking studies suggested that these compounds interfere with bacterial cell wall biosynthesis, providing a potential new mechanism to combat antibiotic resistance.
The synthetic accessibility of 3-bromofuro[3,2-c]pyridine has also been a focus of recent research. A 2024 Organic Process Research & Development article described a scalable, cost-effective manufacturing process for this compound, addressing previous challenges in large-scale production. The optimized route employs a copper-mediated cyclization of readily available starting materials, achieving an overall yield of 65% with high purity (>99%). This advancement is expected to facilitate broader exploration of this scaffold in drug discovery programs.
Looking ahead, researchers are exploring the potential of 3-bromofuro[3,2-c]pyridine derivatives in targeted protein degradation strategies. Preliminary results presented at the 2024 American Chemical Society National Meeting showed promising PROTAC (proteolysis-targeting chimera) molecules incorporating this scaffold, capable of selectively degrading disease-relevant proteins. These findings open new avenues for the development of next-generation therapeutics with improved specificity and reduced off-target effects.
In conclusion, recent studies have significantly expanded our understanding of 3-bromofuro[3,2-c]pyridine's potential in pharmaceutical research. Its versatility as a synthetic intermediate, combined with emerging biological activities, positions this compound as a valuable tool for addressing diverse therapeutic challenges. Continued investigation of this scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles across multiple disease areas.
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